molecular formula C10H13ClN2O3 B2736811 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol CAS No. 303139-71-1

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol

Cat. No.: B2736811
CAS No.: 303139-71-1
M. Wt: 244.68
InChI Key: TUJXRTYLPBNKML-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an amino group and a methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol typically involves the reaction of 4-chloro-2-nitroaniline with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 2-[(4-Amino-2-nitrophenyl)amino]-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The presence of the chloro and nitro groups allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the amino and methylpropan-1-ol moiety.

    4-Chloro-2-nitroaniline: Similar structure but without the methylpropan-1-ol group.

    2-Amino-4-chlorophenol: Contains an amino and chloro group but lacks the nitro group.

Uniqueness

2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol is unique due to the combination of functional groups it possesses, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJXRTYLPBNKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965700
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5139-30-0
Record name 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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